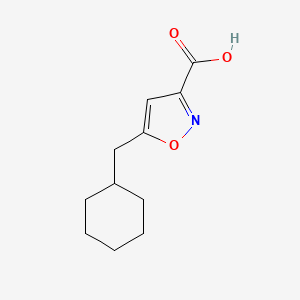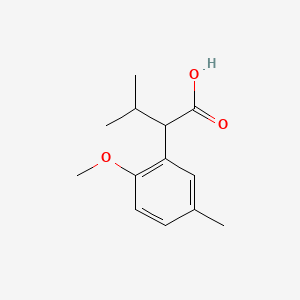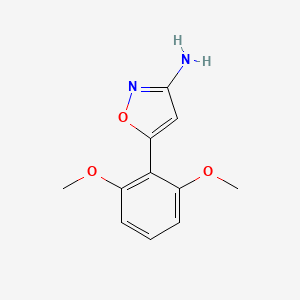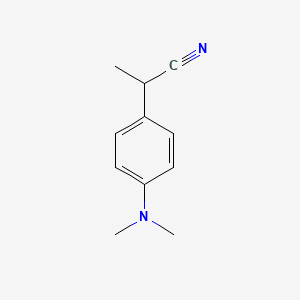
2-(4-(Dimethylamino)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile, where the phenyl ring is substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)propanenitrile can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization and dehydration steps .
Industrial Production Methods
In industrial settings, the compound can be produced by the reaction of 4-(dimethylamino)benzaldehyde with propanenitrile under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)propanenitrile: Similar structure but with a nitro group instead of a dimethylamino group.
2-(4-Aminophenyl)propanenitrile: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(4-(Dimethylamino)phenyl)propanenitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,1-3H3 |
Clave InChI |
NEEHCBWUVHZGHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
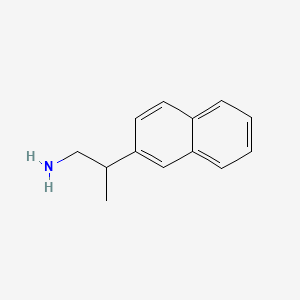
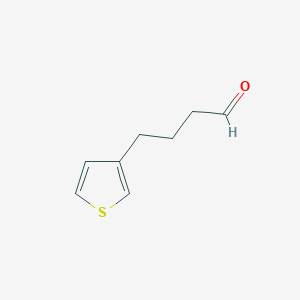
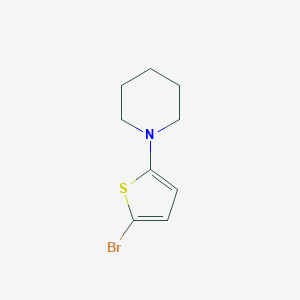
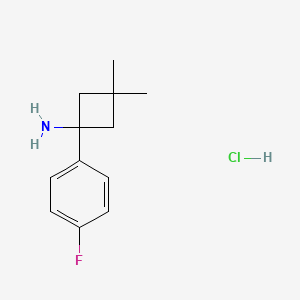
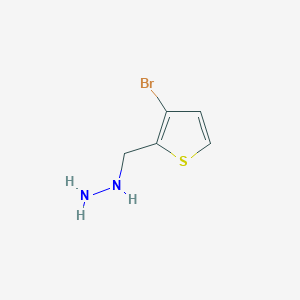

aminehydrochloride](/img/structure/B13596789.png)
